molecular formula C9H8F4N2O B2858318 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide CAS No. 1261025-58-4

2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide

カタログ番号 B2858318
CAS番号: 1261025-58-4
分子量: 236.17
InChIキー: MXQKEKRNBDWAJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide, also known as Fimepinostat, is a novel histone deacetylase inhibitor (HDACi). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer.

作用機序

2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide works by inhibiting the activity of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. This results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth. 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide also affects other cellular processes, such as the DNA damage response and cell cycle regulation, which contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide has been shown to induce changes in gene expression patterns in cancer cells, leading to the inhibition of cell growth and the induction of apoptosis. It also affects the levels of various proteins involved in cellular processes, such as DNA repair and cell cycle regulation. In addition, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide has been found to have anti-inflammatory effects, which may contribute to its potential use in the treatment of autoimmune diseases.

実験室実験の利点と制限

One advantage of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide is its ability to inhibit the growth of various types of cancer cells. It also has the potential to enhance the effectiveness of other cancer drugs. However, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide has limitations in terms of its bioavailability and toxicity. It has been found to have poor solubility in aqueous solutions, which may limit its effectiveness in vivo. In addition, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide has been found to have toxic effects on normal cells at high concentrations, which may limit its use in clinical settings.

将来の方向性

Future research on 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide should focus on improving its bioavailability and reducing its toxicity. This may involve the development of new formulations or the use of drug delivery systems to improve its pharmacokinetic properties. In addition, further studies are needed to determine the optimal dose and treatment duration for 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide in different types of cancer. Other potential applications of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide, such as in the treatment of autoimmune diseases, should also be explored.

合成法

The synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with 2-bromo-N-hydroxyethanimidamide in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide in its pure form.

科学的研究の応用

2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide has also been shown to enhance the effectiveness of other cancer drugs, such as doxorubicin and cisplatin. In addition, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.

特性

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4N2O/c10-7-2-1-5(4-8(14)15-16)3-6(7)9(11,12)13/h1-3,16H,4H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQKEKRNBDWAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=NO)N)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C/C(=N/O)/N)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91755433

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。